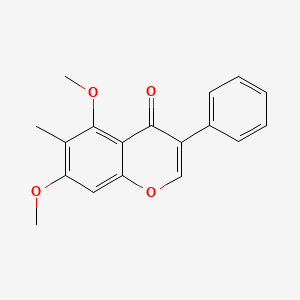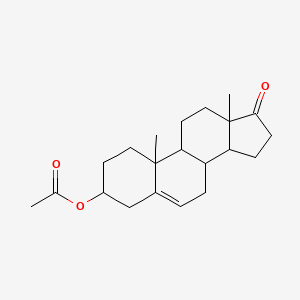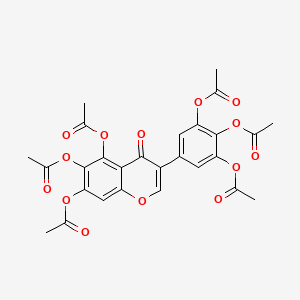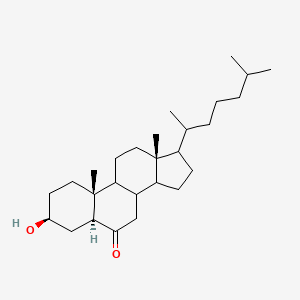
5alpha-Cholestan-3beta-ol-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5alpha-Cholestan-3beta-ol-6-one: is a steroidal compound derived from cholesterol. It is a cholestanoid, which means it is structurally related to cholesterol. This compound is known for its role in various biochemical processes and its presence in biological systems. It is often used as a standard in lipid analysis and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 5alpha-Cholestan-3beta-ol-6-one can be synthesized through several chemical routes. One common method involves the reduction of cholesterol using specific reagents and conditions. The process typically includes the following steps:
Reduction of Cholesterol: Cholesterol is reduced using sodium borohydride (NaBH4) in the presence of a solvent like ethanol. This step converts cholesterol to 5alpha-cholestan-3beta-ol.
Oxidation: The resulting 5alpha-cholestan-3beta-ol is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 5alpha-Cholestan-3beta-ol-6-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: It can be reduced back to its alcohol form, 5alpha-cholestan-3beta-ol.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, chloroform, and other organic solvents.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the conditions and reagents used.
Reduction Products: 5alpha-cholestan-3beta-ol.
科学研究应用
Chemistry: 5alpha-Cholestan-3beta-ol-6-one is used as a standard in lipid analysis, particularly in high-performance liquid chromatography (HPLC). It helps in the identification and quantification of lipids in various samples.
Biology: In biological research, this compound is used to study lipid metabolism and the role of sterols in cellular processes. It is also used in the study of cholesterol derivatives and their biological functions.
Medicine: Research on this compound includes its potential role in the formation of gallstones and its effects on cholesterol metabolism. It is also studied for its potential therapeutic applications in treating cholesterol-related disorders.
Industry: In the industrial sector, this compound is used in the production of various steroidal drugs and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 5alpha-Cholestan-3beta-ol-6-one involves its interaction with specific enzymes and receptors in the body. It is known to be metabolized by intestinal microorganisms, leading to the formation of various metabolites. One key pathway involves its conversion to cholestane-3beta,5alpha,6beta-triol by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH). This enzyme catalyzes the hydration of the epoxide ring, leading to the formation of bioactive compounds that can influence cellular processes such as autophagy and cell differentiation .
相似化合物的比较
Cholesterol: The parent compound from which 5alpha-Cholestan-3beta-ol-6-one is derived.
5alpha-Cholestan-3beta-ol: The reduced form of the compound.
5alpha-Cholestane: A related cholestanoid with a similar structure but lacking the hydroxyl and ketone groups.
Uniqueness: this compound is unique due to its specific structure, which includes both a hydroxyl group at the 3beta position and a ketone group at the 6 position. This unique structure allows it to participate in specific biochemical reactions and pathways that are not possible for other similar compounds .
属性
分子式 |
C27H46O2 |
|---|---|
分子量 |
402.7 g/mol |
IUPAC 名称 |
(3S,5S,10R,13R)-3-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18?,19-,20?,21?,22?,23?,24+,26+,27+/m0/s1 |
InChI 键 |
JQMQKOQOLPGBBE-JJMJUPCVSA-N |
手性 SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC(=O)[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


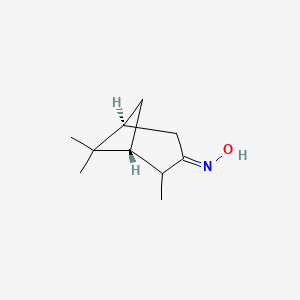
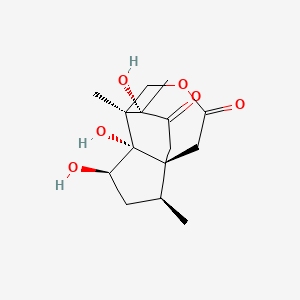



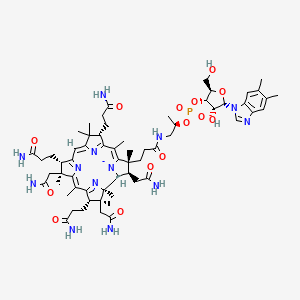

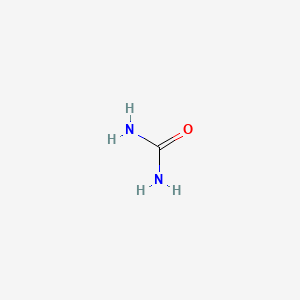
![9-[(E)-5-[(1R,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl]-7-methylpurin-9-ium-6-amine](/img/structure/B10753959.png)
![[(1S,7S,8S,12S,13S,15S,19S)-5,13,19-triacetyloxy-7-(furan-3-yl)-1,8,12-trimethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate](/img/structure/B10753967.png)
